Enhanced DNA Binding Affinity vs. Non-Benzo 6H-Indolo[2,3-b]quinoxaline Congeners
Benzo-annulation in the 7H-benzo[4,5]indolo[2,3-b]quinoxaline series produces a substantial increase in DNA binding affinity compared to the corresponding 6H-indolo[2,3-b]quinoxaline series lacking the additional benzene ring. The target compound class (compounds 13–20) exhibits lg Ka values of 6.23–6.87, representing an approximate 5- to 20-fold higher binding constant than the comparator series 1–12 (lg Ka = 5.57–5.89) [1]. This head-to-head comparison was conducted under identical experimental conditions within the same study, controlling for side-chain variations.
| Evidence Dimension | DNA binding affinity (lg Ka) |
|---|---|
| Target Compound Data | lg Ka = 6.23–6.87 (corresponds to Ka ≈ 1.7 × 10⁶ – 7.4 × 10⁶ M⁻¹) |
| Comparator Or Baseline | 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines (compounds 1–12): lg Ka = 5.57–5.89 (Ka ≈ 3.7 × 10⁵ – 7.8 × 10⁵ M⁻¹) |
| Quantified Difference | Δlg Ka ≈ 0.34–1.30; approximately 5- to 20-fold higher binding constant |
| Conditions | DNA binding measured by ethidium bromide displacement assay; compounds tested as hydrochloride salts in aqueous buffer |
Why This Matters
Higher DNA affinity directly impacts residence time on the DNA target, which can translate to sustained pharmacological effects at lower concentrations, making the benzo-fused scaffold preferable for applications requiring prolonged DNA engagement.
- [1] Shibinskaya, M. O., Karpenko, A. S., Lyakhov, S. A., Andronati, S. A., Zholobak, N. M., Spivak, N. Y., ... & Galat, V. F. (2011). Synthesis and biological activity of 7H-benzo[4,5]indolo[2,3-b]-quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(2), 794–798. View Source
